molecular formula C24H27ClN4O2 B13573806 N-[4-methoxy-3-(piperazin-1-yl)phenyl]-3-methyl-4-(pyridin-4-yl)benzamide hydrochloride

N-[4-methoxy-3-(piperazin-1-yl)phenyl]-3-methyl-4-(pyridin-4-yl)benzamide hydrochloride

Cat. No.: B13573806
M. Wt: 438.9 g/mol
InChI Key: UBHCJIKHNSRFSW-UHFFFAOYSA-N
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Description

N-[4-methoxy-3-(piperazin-1-yl)phenyl]-3-methyl-4-(pyridin-4-yl)benzamide hydrochloride is an organic compound that belongs to the class of phenylpiperazines. This compound is known for its diverse applications in medicinal chemistry, particularly in the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-methoxy-3-(piperazin-1-yl)phenyl]-3-methyl-4-(pyridin-4-yl)benzamide hydrochloride involves multiple steps. One common method includes the reaction of 4-methoxy-3-(piperazin-1-yl)aniline with 3-methyl-4-(pyridin-4-yl)benzoyl chloride under basic conditions to form the desired benzamide. The reaction is typically carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems ensures precise control over reaction parameters, leading to high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[4-methoxy-3-(piperazin-1-yl)phenyl]-3-methyl-4-(pyridin-4-yl)benzamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions with alkyl halides to form N-alkyl derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of N-alkyl derivatives.

Scientific Research Applications

N-[4-methoxy-3-(piperazin-1-yl)phenyl]-3-methyl-4-(pyridin-4-yl)benzamide hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its interactions with various biological targets, including enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases like cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-methoxy-3-(piperazin-1-yl)phenyl]-3-methyl-4-(pyridin-4-yl)benzamide hydrochloride involves its interaction with specific molecular targets. It binds to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide
  • 3-(Piperazin-1-yl)-1,2-benzothiazole derivatives

Uniqueness

N-[4-methoxy-3-(piperazin-1-yl)phenyl]-3-methyl-4-(pyridin-4-yl)benzamide hydrochloride is unique due to its specific structural features, such as the presence of both a methoxy group and a piperazine ring. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C24H27ClN4O2

Molecular Weight

438.9 g/mol

IUPAC Name

N-(4-methoxy-3-piperazin-1-ylphenyl)-3-methyl-4-pyridin-4-ylbenzamide;hydrochloride

InChI

InChI=1S/C24H26N4O2.ClH/c1-17-15-19(3-5-21(17)18-7-9-25-10-8-18)24(29)27-20-4-6-23(30-2)22(16-20)28-13-11-26-12-14-28;/h3-10,15-16,26H,11-14H2,1-2H3,(H,27,29);1H

InChI Key

UBHCJIKHNSRFSW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NC2=CC(=C(C=C2)OC)N3CCNCC3)C4=CC=NC=C4.Cl

Origin of Product

United States

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